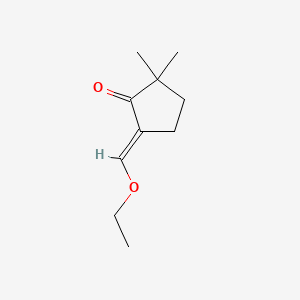
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes an ethoxymethylene group attached to a cyclopentanone ring
Méthodes De Préparation
The synthesis of 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with ethyl formate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with ethyl formate to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and fused ring systems.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one involves its interaction with various molecular targets, depending on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets involved depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Ethoxymethylene)-2,2-dimethylcyclopentan-1-one include other ethoxymethylene derivatives and cyclopentanone derivatives These compounds share structural similarities but may differ in their reactivity and applications For example, 4-ethoxymethylene-2-phenyloxazolin-5-one is another ethoxymethylene derivative with distinct properties and uses
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(5E)-5-(ethoxymethylidene)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-4-12-7-8-5-6-10(2,3)9(8)11/h7H,4-6H2,1-3H3/b8-7+ |
Clé InChI |
HLHHVTMZJKLAEM-BQYQJAHWSA-N |
SMILES isomérique |
CCO/C=C/1\CCC(C1=O)(C)C |
SMILES canonique |
CCOC=C1CCC(C1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















